Cas no 5326-38-5 (1-Iodo-2-methyl-4-nitrobenzene)
1-Iodo-2-methyl-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-2-methyl-4-nitrobenzene
- 2-Iodo-5-nitrotoluene
- Benzene, 1-iodo-2-methyl-4-nitro-
- ARJHCXYRCLMLQN-UHFFFAOYSA-N
- 1-Iodo-2-methyl-4-nitro-benzene
- NSC293
- 2-Jod-5-Nitro- 1-Methylbenzol
- Benzene,1-iodo-2-methyl-4-nitro-
- BBL002696
- STK345289
- AS02329
- AM61572
- TRA0085135
- A829482
- FT-0612655
- DS-16414
- MFCD00051517
- DTXSID60201379
- NSC-293
- CS-W012470
- SCHEMBL527700
- AKOS000298466
- NS00032695
- EINECS 226-204-1
- BB 0245045
- EN300-7065625
- 5326-38-5
- I0992
- AC1338
- SY016397
- NSC 293
- 2-Iodo-5-nitrotoluene, 97%
- DB-021231
-
- MDL: MFCD00051517
- Inchi: 1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
- InChI Key: ARJHCXYRCLMLQN-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=C1C)[N+](=O)[O-]
- BRN: 2438587
Computed Properties
- Exact Mass: 262.94400
- Monoisotopic Mass: 262.944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.883
- Melting Point: 100.0 to 104.0 deg-C
- Boiling Point: 309.2°Cat760mmHg
- Flash Point: 140.8℃
- Refractive Index: 1.665
- PSA: 45.82000
- LogP: 3.03100
- Sensitiveness: Light Sensitive
- Solubility: Not determined
1-Iodo-2-methyl-4-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
1-Iodo-2-methyl-4-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Iodo-2-methyl-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018748-5g |
2-Iodo-5-nitrotoluene |
5326-38-5 | 99% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 018748-25g |
2-Iodo-5-nitrotoluene |
5326-38-5 | 99% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 018748-100g |
2-Iodo-5-nitrotoluene |
5326-38-5 | 99% | 100g |
£118.00 | 2022-03-01 | |
| Chemenu | CM253462-100g |
1-Iodo-2-methyl-4-nitrobenzene |
5326-38-5 | 95+% | 100g |
$151 | 2021-06-16 | |
| TRC | I709268-100mg |
1-Iodo-2-methyl-4-nitrobenzene |
5326-38-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I709268-250mg |
1-Iodo-2-methyl-4-nitrobenzene |
5326-38-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I709268-500mg |
1-Iodo-2-methyl-4-nitrobenzene |
5326-38-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I709268-1g |
1-Iodo-2-methyl-4-nitrobenzene |
5326-38-5 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 018748-1g |
2-Iodo-5-nitrotoluene |
5326-38-5 | 99% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CQ566-1g |
2-Iodo-5-nitrotoluene |
5326-38-5 | 98% | 1g |
57CNY | 2021-05-08 |
1-Iodo-2-methyl-4-nitrobenzene Suppliers
1-Iodo-2-methyl-4-nitrobenzene Related Literature
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1. Synthesis of indolines via a palladium/norbornene-catalyzed reaction of aziridines with aryl iodidesCe Liu,Yujie Liang,Nian Zheng,Bo-Sheng Zhang,Yuan Feng,Siwei Bi,Yong-Min Liang Chem. Commun. 2018 54 3407
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Svatava Voltrova,Jiri Srogl Org. Chem. Front. 2014 1 1067
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3. Formation of aryliodine(III) derivatives in the nitration of aryl iodides in acetic anhydrideGordon W. Bushnell,Alfred Fischer,Prabha N. Ibrahim J. Chem. Soc. Perkin Trans. 2 1988 1281
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4. LXXVII.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part VI. The elimination of halogen during the reduction of halogenated nitro-compoundsHarold Burton,James Kenner J. Chem. Soc. Trans. 1922 121 675
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Nasser Iranpoor,Habib Firouzabadi,Zeinab Tavangar Rizi,Soodabeh Erfan RSC Adv. 2014 4 43178
Additional information on 1-Iodo-2-methyl-4-nitrobenzene
Introduction to 1-Iodo-2-methyl-4-nitrobenzene (CAS No. 5326-38-5)
1-Iodo-2-methyl-4-nitrobenzene, with the chemical formula C₇H₅INO₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 5326-38-5, has garnered attention due to its versatile applications in the development of novel chemical entities. Its unique structural features, combining an iodine substituent with a nitro and methyl group on a benzene ring, make it a valuable building block for further functionalization.
The synthesis of 1-Iodo-2-methyl-4-nitrobenzene typically involves the selective iodination of 2-methyl-4-nitrobenzene. This process requires careful control of reaction conditions to avoid unwanted side products. Recent advancements in catalytic methods have improved the efficiency and selectivity of this transformation, making it more accessible for industrial-scale production. The compound's stability under various reaction conditions further enhances its utility in synthetic pathways.
In the realm of pharmaceutical chemistry, 1-Iodo-2-methyl-4-nitrobenzene has been explored as a precursor for several biologically active molecules. Its iodine moiety allows for further modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in constructing complex aromatic structures. These reactions are particularly relevant in the development of anticancer agents and antimicrobial compounds.
Recent studies have highlighted the role of 1-Iodo-2-methyl-4-nitrobenzene in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate signaling pathways without significant off-target effects. The nitro group in 1-Iodo-2-methyl-4-nitrobenzene also serves as a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of potential drugs.
The compound's applications extend beyond pharmaceuticals into materials science. For instance, it has been utilized in the preparation of organic semiconductors and liquid crystals due to its ability to form stable π-conjugated systems. These materials are crucial for developing advanced electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The methyl and nitro groups contribute to the electronic properties of these materials, influencing their charge transport capabilities.
From an environmental perspective, the handling and disposal of 1-Iodo-2-methyl-4-nitrobenzene must be conducted with adherence to stringent safety protocols. While it is not classified as a hazardous material under standard regulations, proper storage and waste management are essential to prevent environmental contamination. Researchers are continuously exploring greener synthetic routes to minimize the ecological footprint associated with its production.
The future prospects of 1-Iodo-2-methyl-4-nitrobenzene in chemical research remain promising. Ongoing investigations are focusing on expanding its utility in drug discovery by exploring novel synthetic methodologies and biocatalytic approaches. Additionally, its role in developing sustainable chemical processes is being examined to align with global efforts toward green chemistry principles.
In conclusion, 1-Iodo-2-methyl-4-nitrobenzene (CAS No. 5326-38-5) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural attributes and reactivity make it indispensable in modern chemical research. As advancements continue to emerge, this compound is poised to play an even more significant role in shaping the future of chemical innovation.
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